molecular formula C8H9N3O B1268574 (5-Amino-1H-benzo[d]imidazol-2-yl)methanol CAS No. 3411-71-0

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol

Cat. No. B1268574
CAS RN: 3411-71-0
M. Wt: 163.18 g/mol
InChI Key: AVKZEQGMZMYWRR-UHFFFAOYSA-N
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Description

This compound belongs to the benzimidazole derivatives, a class known for their diverse chemical properties and applications in various fields such as materials science and organic synthesis. The presence of functional groups like amino and methanol groups in its structure allows for versatile chemical modifications and reactivity patterns.

Synthesis Analysis

A general approach for the synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. Specific methods for synthesizing (5-Amino-1H-benzo[d]imidazol-2-yl)methanol derivatives include reactions under microwave irradiation on ionic liquid support, showcasing the efficiency and diversity-oriented synthesis approaches for accessing benzimidazole derivatives (Chanda et al., 2012).

Scientific Research Applications

Synthesis and Fluorescence Properties

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol has been utilized in the synthesis of fluorescent compounds. Zheng Wen-yao (2012) conducted a study on the synthesis and fluorescence properties of a Zn~(2+) fluorescent probe using this compound. The research revealed that the compound could coordinate with Zn2+, resulting in strong fluorescence with a quantum yield of 0.64 and a Stoke's shift of 142nm (Zheng Wen-yao, 2012).

Novel Synthetic Routes

Another study by Bohle and Perepichka (2009) explored a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, highlighting the versatility of compounds related to (5-Amino-1H-benzo[d]imidazol-2-yl)methanol in novel synthetic pathways (Bohle & Perepichka, 2009).

Antioxidant and Antimicrobial Activities

F. Bassyouni et al. (2012) synthesized derivatives of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol and evaluated their antioxidant and antimicrobial activities. Their research showed that some of these compounds possess high antioxidant activity and are effective against various bacterial and fungal strains (F. Bassyouni et al., 2012).

Microwave-Assisted Synthesis

A study by Chanda et al. (2012) on microwave-assisted linear synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, using ionic liquid support, demonstrated the efficiency of using derivatives of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol in advanced synthetic methods (Chanda, Maiti, Tseng, & Sun, 2012).

Eco-Friendly Synthesis

Mabrouk et al. (2020) conducted a study on the eco-friendly synthesis of new heterocyclic compounds, including those derived from (5-Amino-1H-benzo[d]imidazol-2-yl)methanol, emphasizing the importance of sustainable approaches in chemical synthesis (Mabrouk et al., 2020).

Corrosion Inhibition

Yadav et al. (2015) explored the use of amino acid compounds derived from (5-Amino-1H-benzo[d]imidazol-2-yl)methanol as corrosion inhibitors for steel in acidic solutions. Their findings contribute to the development of more effective corrosion prevention strategies (Yadav, Sarkar, & Purkait, 2015).

Future Directions

While specific future directions for “(5-Amino-1H-benzo[d]imidazol-2-yl)methanol” were not found, benzimidazole derivatives have shown potential in various therapeutic applications, including as anticancer agents . Further evaluation and development of these compounds could lead to potent therapeutic drugs in the future .

properties

IUPAC Name

(6-amino-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKZEQGMZMYWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951978
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol

CAS RN

294656-36-3
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(6-Nitro-1H-benzoimidazol-2-yl)-methanol (1.00 g, 5.18 mmol) was dissolved in methanol (50.0 mL) and 3.00 M hydrogen chloride in methanol (8.63 mL, 25.9 mmol). 10% Palladium on Carbon (50% wet) (55.1 mg, 0.0259 mmol) was added and the reaction was hydrogenated at 40 psi. for 3 hours. The reaction was then filtered through celite to remove the catalyst and then concentrated under reduced pressure to obtain (6-Amino-1H-benzoimidazol-2-yl)-methanol; dihydrochloride as a brown foam (1.13 g, 92%). Product is used without further purification.
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